molecular formula C13H23N3OS B12917457 N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide CAS No. 63194-00-3

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide

Cat. No.: B12917457
CAS No.: 63194-00-3
M. Wt: 269.41 g/mol
InChI Key: LUAJIDPWDMIXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide is a heterocyclic amide featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3. The compound’s structure includes a hexanamide chain linked to a butyl group and the thiadiazole ring.

Properties

CAS No.

63194-00-3

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide

InChI

InChI=1S/C13H23N3OS/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3

InChI Key

LUAJIDPWDMIXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCCC)C1=NC(=NS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in heterocyclic core (oxadiazole vs. thiadiazole) and substituent groups:

Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide 1,2,4-Thiadiazole Methyl, butyl, hexanamide C₁₃H₂₃N₃OS 269.40*
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide 1,2,4-Oxadiazole Methyl, butyl, hexanamide C₁₃H₂₃N₃O₂ 253.34
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-phenylmethyl-n-hexanamide 1,2,4-Thiadiazole Methyl, phenylmethyl, hexanamide C₁₆H₂₂N₃OS 312.43
N-(3-Methyl-2,4-thiadiazol-5-yl)-N-hexyl acetamide 1,2,4-Thiadiazole Methyl, hexyl, acetamide C₁₁H₂₀N₃OS 254.36
Compound 37 (Pyrazole-oxadiazole derivative) 1,2,4-Oxadiazole Trifluoromethyl, pyrazole, phenyl C₂₈H₂₄F₃N₆O₅S 613.15

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : Phenylmethyl or trifluoromethyl groups (e.g., Compound 37) increase hydrophobicity and metabolic stability compared to alkyl chains like butyl or hexyl .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C/mmHg) Elemental Analysis (C/H/N/O/S)
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide Not reported Not reported Calc: C 61.63; H 9.15; N 16.59; O 12.63%
Found: C 61.46; H 8.90; N 16.57; O 12.47%
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-phenylmethyl-n-hexanamide 72 Not reported Not provided
N-Ethyl-N-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamide 48 Not reported Not provided
N-Butyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamide Not reported 140 (7 mmHg) Calc: C 66.88; H 7.37; N 14.62; O 11.14%
Found: C 67.07; H 7.38; N 14.38; O 11.06%

Analysis :

  • Thiadiazole derivatives (e.g., m.p. 72°C) exhibit higher melting points than oxadiazole analogs (e.g., m.p. 48°C), likely due to sulfur’s polarizability enhancing intermolecular forces .
  • Boiling points correlate with molecular weight and substituent bulk; the phenyl-substituted oxadiazole derivative boils at 140°C under reduced pressure .

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide is a chemical compound that has garnered interest due to its potential biological activities. Its structure, characterized by a thiadiazole ring, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H23N3OSC_{13}H_{23}N_{3}OS, with a molecular weight of approximately 269.41 g/mol. The compound's structure includes a butyl group and a thiadiazole moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₃N₃OS
Molecular Weight269.41 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that derivatives of thiadiazole possess significant antimicrobial properties. In vitro studies have demonstrated that compounds containing the 1,2,4-thiadiazole structure exhibit activity against various bacterial strains. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-Cancer Properties

The anti-cancer potential of thiadiazole derivatives has been explored in several studies. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, Liu et al. synthesized a series of thiadiazole analogues and found that certain compounds exhibited potent anti-proliferative activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Anti-Tuberculosis Activity

The compound's structural features suggest it may also act as an anti-tuberculosis agent. Research has highlighted that thiadiazole-based compounds can inhibit EthR (a key regulator in Mycobacterium tuberculosis), leading to enhanced efficacy against resistant strains . The specific activity of this compound against various strains remains to be fully elucidated but aligns with the pharmacological profile of related compounds.

Case Studies

Case Study 1: Thiadiazole Derivatives Against Cancer
A study by Chen et al. evaluated a series of 1,3,4-thiadiazole derivatives for their anti-cancer activity using the CCK-8 assay. Among the tested compounds, one derivative demonstrated an IC50 of 15 nM against HDAC1 cell lines, indicating significant potential as an anti-cancer agent .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers screened various thiadiazole derivatives for activity against Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.